An In-depth Technical Guide to 2-Bromo-5-hydrazinopyrazine: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Bromo-5-hydrazinopyrazine: Synthesis, Properties, and Applications in Drug Discovery
Introduction: Unveiling a Key Heterocyclic Building Block
2-Bromo-5-hydrazinopyrazine, identified by its CAS number 1001050-24-3, is a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development.[1][2] Its structure, which incorporates a reactive hydrazine moiety and a versatile bromine atom on a pyrazine core, positions it as a valuable scaffold for the synthesis of complex molecular architectures. The pyrazine ring itself is a common feature in many biologically active molecules, and the presence of ortho-disposed bromo and hydrazino groups offers a unique combination of reactivity for forging new carbon-nitrogen and carbon-carbon bonds. This guide provides a comprehensive overview of the synthesis, properties, and applications of 2-Bromo-5-hydrazinopyrazine, with a focus on its utility for researchers and professionals in the pharmaceutical sciences. A recent study highlights the potential of a derivative, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea, as a promising anticancer agent, underscoring the therapeutic relevance of this chemical scaffold.[3][4]
Strategic Synthesis of 2-Bromo-5-hydrazinopyrazine
While specific, detailed laboratory preparations of 2-Bromo-5-hydrazinopyrazine are not extensively documented in readily available literature, its synthesis can be logically deduced from established principles of heterocyclic chemistry, primarily through nucleophilic aromatic substitution (SNAr).
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution
The most probable and industrially scalable route to 2-Bromo-5-hydrazinopyrazine involves the reaction of a suitable di-halogenated pyrazine with hydrazine hydrate. The pyrazine ring, being electron-deficient, is susceptible to nucleophilic attack, a reactivity that is further enhanced by the presence of electron-withdrawing halogen atoms.[5]
A plausible starting material for this synthesis is 2,5-dibromopyrazine or 2-bromo-5-chloropyrazine.[6][7] The reaction with hydrazine hydrate would proceed via an SNAr mechanism, where the hydrazine acts as the nucleophile, displacing one of the halogen atoms. The choice between a bromo or chloro leaving group can influence reaction conditions, with the carbon-chlorine bond being generally stronger than the carbon-bromine bond.
The reaction is typically carried out in a suitable solvent, and the temperature is controlled to manage the exothermic nature of the reaction and to favor the mono-substitution product. An excess of hydrazine hydrate is often employed to maximize the displacement of the halogen and to minimize the formation of dimeric byproducts.[8]
A similar reaction has been documented for the synthesis of 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine from 5-bromo-2,4-dichloropyrimidine, where hydrazine hydrate selectively displaces one of the chlorine atoms.[9] This precedent on a related azine ring system strongly supports the feasibility of this approach for the pyrazine analogue.
Caption: Proposed synthesis of 2-Bromo-5-hydrazinopyrazine.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of 2-Bromo-5-hydrazinopyrazine is essential for its effective use in synthesis and for the interpretation of analytical data.
| Property | Value | Source |
| Molecular Formula | C4H5BrN4 | PubChemLite |
| Molecular Weight | 189.02 g/mol | [10] |
| CAS Number | 1001050-24-3 | [1][2] |
| Appearance | Expected to be a solid at room temperature | - |
| Solubility | Likely soluble in polar organic solvents | - |
| SMILES | C1=C(N=CC(=N1)Br)NN | PubChemLite |
Applications in Drug Discovery and Medicinal Chemistry
The structural attributes of 2-Bromo-5-hydrazinopyrazine make it a highly attractive starting material for the synthesis of novel compounds with potential therapeutic applications.
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Scaffold for Bioactive Molecules: The hydrazine group is a versatile functional handle that can be readily converted into a variety of other functionalities, such as hydrazones, pyrazoles, and triazoles, which are common pharmacophores in drug candidates.
-
Cross-Coupling Reactions: The bromine atom serves as a key site for transition metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling the exploration of diverse chemical space in structure-activity relationship (SAR) studies.
-
Anticancer Drug Development: As demonstrated by the synthesis of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea, 2-Bromo-5-hydrazinopyrazine is a valuable precursor for the development of novel anticancer agents.[3][4] The ability to modify both the hydrazine and bromo positions allows for fine-tuning of the molecule's biological activity and pharmacokinetic properties.
Experimental Protocol: Synthesis of 2-Bromo-5-hydrazinopyrazine
The following is a detailed, proposed experimental protocol for the synthesis of 2-Bromo-5-hydrazinopyrazine based on the principles of nucleophilic aromatic substitution. Researchers should perform a thorough risk assessment before carrying out this procedure.
Materials and Reagents:
-
2,5-Dibromopyrazine
-
Hydrazine hydrate (80% solution in water)
-
Ethanol, anhydrous
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating plate
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Separatory funnel
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Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,5-dibromopyrazine (1 equivalent) in ethanol (10 volumes).
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (3-5 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add dichloromethane (20 volumes) and water (20 volumes). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 10 volumes) and brine (1 x 10 volumes).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude 2-Bromo-5-hydrazinopyrazine by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.
Safety Precautions:
-
Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
2,5-Dibromopyrazine is a halogenated organic compound and should be handled with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving dichloromethane should be performed in a fume hood.
Conclusion
2-Bromo-5-hydrazinopyrazine is a strategically important heterocyclic building block with significant potential in the field of drug discovery. Its synthesis, achievable through established chemical transformations, provides access to a versatile scaffold that can be readily elaborated into a wide array of complex molecules. The demonstrated utility of its derivatives as anticancer agents highlights the value of this compound in the ongoing search for new and effective therapeutics. This guide provides a foundational understanding for researchers and scientists to effectively utilize 2-Bromo-5-hydrazinopyrazine in their research and development endeavors.
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